2-(6-chloropyridin-2-yl)morpholine
Overview
Description
2-(6-chloropyridin-2-yl)morpholine is a chemical compound that features a morpholine ring attached to a 6-chloro-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridin-2-yl)morpholine typically involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloropyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(6-chloropyridin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide
- 6-Chloro-2-pyridinyl)methanol
- Methyl (6-chloro-2-pyridinyl)acetate
Uniqueness
2-(6-chloropyridin-2-yl)morpholine is unique due to its combination of a morpholine ring and a 6-chloro-pyridine moiety This structure imparts specific chemical and biological properties that are distinct from other similar compounds
Properties
Molecular Formula |
C9H11ClN2O |
---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-(6-chloropyridin-2-yl)morpholine |
InChI |
InChI=1S/C9H11ClN2O/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8/h1-3,8,11H,4-6H2 |
InChI Key |
SCIMOCJYBGRBRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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